molecular formula C17H16N2O3S2 B2563791 2-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide CAS No. 922449-84-1

2-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide

Cat. No.: B2563791
CAS No.: 922449-84-1
M. Wt: 360.45
InChI Key: JTEMAEDFJQZNJW-UHFFFAOYSA-N
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Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the benzothiazole ring using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Sulfonylation: The benzylsulfonyl group is introduced by reacting the benzothiazole derivative with benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the sulfonylated benzothiazole with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide involves the inhibition of monoamine oxidase (MAO) enzymes. These enzymes are responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative and neuropsychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

    2-methylbenzo[d]thiazole derivatives: These compounds share the benzothiazole core and have been studied for their MAO inhibitory activity.

    Benzylsulfonyl derivatives: Compounds with the benzylsulfonyl group have been explored for their potential biological activities.

Uniqueness

2-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide is unique due to its specific combination of the benzothiazole core, methyl group, and benzylsulfonyl group, which together contribute to its potent and selective MAO inhibitory activity .

Properties

IUPAC Name

2-benzylsulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-12-18-15-8-7-14(9-16(15)23-12)19-17(20)11-24(21,22)10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEMAEDFJQZNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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